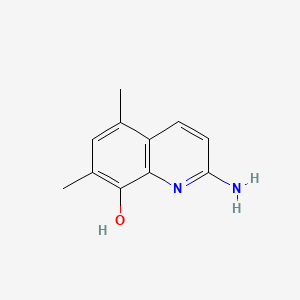

2-Amino-5,7-dimethylquinolin-8-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5,7-dimethylquinolin-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-6-5-7(2)11(14)10-8(6)3-4-9(12)13-10/h3-5,14H,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPKMBRQRWADNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C=CC(=N2)N)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 2 Amino 5,7 Dimethylquinolin 8 Ol and Its Analogs

Targeted Synthesis of the Quinoline (B57606) Core

The construction of the quinoline ring system is the foundational step in the synthesis of 2-Amino-5,7-dimethylquinolin-8-ol. Both classical and contemporary methods are adapted to achieve this core structure.

Adaptations of Classical Quinoline Synthesis Methods (e.g., Modified Skraup-Doebner-Von Miller Synthesis)

Classical methods for quinoline synthesis, such as the Skraup-Doebner-Von Miller reaction, remain relevant through various modifications. These reactions typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds under acidic conditions. jptcp.comresearchgate.net For the synthesis of quinolin-8-ol derivatives, a modified Skraup synthesis can be employed, using the appropriate aminophenol as the aniline (B41778) component. A robust improvement on the traditional Skraup–Doebner–Von Miller reaction utilizes acrolein diethyl acetal (B89532) as a three-carbon annulating partner with aniline substrates. lookchem.comresearchgate.net This method offers a straightforward procedure in a monophasic, organic solvent-free medium, and is compatible with various substituted anilines, providing moderate to good yields. lookchem.comresearchgate.net For instance, the reaction of 2-aminophenol (B121084) with acrolein diethyl acetal can yield 8-hydroxyquinoline (B1678124). lookchem.com

The Doebner-von Miller reaction, a variation of the Skraup synthesis, generally involves reacting an aniline with an α,β-unsaturated aldehyde or ketone. ijpsjournal.com This method is often more synthetically attractive as it does not typically require a strong external oxidant, and the workup procedures are more straightforward. lookchem.com Modifications to the traditional Skraup-Doebner-von Miller synthesis have been developed to proceed under basic conditions, offering an alternative to the strongly acidic environments typically required. nih.gov

One-Pot and Multi-Component Reaction Approaches for Related Heterocyclic Systems

Modern synthetic strategies increasingly favor one-pot and multi-component reactions (MCRs) due to their efficiency, atom economy, and ability to generate complex molecules in a single step. rsc.orgrsc.org MCRs are synthetic processes where a single product is formed from three or more reactants in one reaction vessel. rsc.org These approaches are highly valuable for creating diverse quinoline scaffolds. rsc.orgrsc.org

Several MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully used to synthesize a variety of quinoline derivatives. rsc.orgrsc.org For example, a one-pot, three-component reaction of an aniline, an aldehyde, and an enolizable aldehyde using a deep eutectic solvent like choline (B1196258) chloride/tin (II) chloride can produce quinolines in moderate to good yields. researchgate.net Another approach involves the reaction of anilines, aldehydes, and alkynes catalyzed by bismuth(III) triflate, which provides good yields under mild conditions. researchgate.net

The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is another key method that has been adapted for one-pot syntheses. nih.govijcce.ac.ir The use of nanocatalysts in the Friedländer reaction has shown to produce polysubstituted quinolines in high yields with short reaction times under solvent-free conditions. nih.gov

Selective Introduction of Amino and Alkyl Substituents

Once the quinoline core is established, the next critical step is the selective introduction of the amino group at the C2 position and the methyl groups at the C5 and C7 positions.

Direct C-H functionalization has emerged as a powerful tool for the selective introduction of substituents onto the quinoline ring. For the amination at the C2 position, a metal-free, one-pot methodology has been developed for the C2-selective amination of quinoline N-oxides. rsc.org This reaction utilizes diethyl H-phosphonate and potassium carbonate at room temperature, reacting various quinoline N-oxides with ammonia (B1221849) or a range of primary and secondary amines. rsc.org Copper-catalyzed direct amination of quinoline N-oxides via C-H bond activation also provides a route to 2-aminoquinolines under mild conditions. mdpi.com

The introduction of alkyl groups can also be achieved through C-H activation strategies. Rhodium(III)-catalyzed C8-alkylation of quinoline N-oxides with maleimides has been demonstrated, showcasing the potential for selective functionalization at other positions. nih.gov For the specific case of 2-Amino-5,7-dimethylquinolin-8-ol, the starting materials would ideally already contain the methyl groups, such as using 3,5-dimethyl-2-aminophenol in a modified Skraup or Friedländer synthesis. If not, late-stage functionalization would be required, which can be more challenging to achieve with high regioselectivity.

Catalytic Systems and Optimized Reaction Conditions for High Yield and Purity

The choice of catalyst and the optimization of reaction conditions are paramount for achieving high yields and purity in the synthesis of quinoline derivatives.

A variety of catalytic systems have been explored, including both homogeneous and heterogeneous catalysts. Transition metal catalysts, such as those based on palladium, copper, iridium, and rhodium, are widely used. mdpi.comorganic-chemistry.org For instance, a Pd(OAc)₂/2,4,6-Collidine/Brønsted acid system can catalyze the aerobic oxidative aromatization of aliphatic alcohols and anilines to produce substituted quinolines in high yields. organic-chemistry.org Single-atom iron catalysts have also shown exceptional performance in the dehydrogenative coupling for quinoline synthesis. organic-chemistry.org

Nanocatalysts are gaining prominence due to their high surface area and reactivity, often leading to improved yields and milder reaction conditions. nih.govacs.org For example, nanocrystalline TiO₂ on dodecyl-sulfated silica (B1680970) support (NCTDSS) has been used as a catalyst for the one-pot synthesis of dihydroquinoline derivatives. ajgreenchem.com

Optimization of reaction conditions involves a systematic study of parameters such as solvent, temperature, catalyst loading, and reaction time. rsc.org For example, in a one-pot synthesis of polysubstituted quinolines, various solvents, catalysts, and temperatures were investigated to find the optimal conditions, with water often being an effective and green solvent. rsc.org Microwave-assisted synthesis has also been shown to accelerate reactions and improve yields in some cases. mdpi.com

Principles of Sustainable Synthesis in Quinolinol Chemistry

The principles of green chemistry are increasingly being integrated into the synthesis of quinolinols and other heterocyclic compounds to minimize environmental impact. nih.govresearchgate.net This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. ijpsjournal.com

Key aspects of sustainable synthesis in this context include:

Use of Greener Solvents: Water is an ideal green solvent, and many modern quinoline syntheses are being developed to be performed in aqueous media. rsc.org

Solvent-Free Reactions: Conducting reactions without a solvent, often with the aid of microwave irradiation or mechanochemistry, can significantly reduce waste. ijpsjournal.comnih.gov

Atom Economy: Multi-component reactions are inherently more atom-economical as they incorporate a higher proportion of the starting materials into the final product. rsc.orgrsc.org

Energy Efficiency: The use of microwave or ultrasound irradiation can often reduce reaction times and energy consumption compared to conventional heating methods. ijpsjournal.comnih.gov

Renewable Starting Materials: While not always feasible for complex molecules, the use of starting materials derived from renewable resources is a long-term goal of sustainable chemistry.

An example of a green approach is the electrochemically assisted Friedländer reaction, which uses electricity as a clean reagent to drive the synthesis of quinolines, eliminating the need for chemical reductants. rsc.org Another sustainable strategy involves the use of cooperative bifunctional catalysts based on transition metal oxides/Bi(III) for the oxidative dehydrogenative coupling of anilines with diols, which can proceed without solvents, additives, oxidants, or bases. rsc.orgrsc.org

Chemical Transformations and Derivatization of 2 Amino 5,7 Dimethylquinolin 8 Ol

Functionalization at the Amino Group

The amino group at the C2 position of the quinoline (B57606) ring is a primary site for functionalization, readily undergoing reactions typical of aromatic amines. These modifications are instrumental in creating new chemical entities with altered electronic and steric properties.

Formation of Imines and Schiff Bases

The reaction of the primary amino group of 2-Amino-5,7-dimethylquinolin-8-ol with various aldehydes and ketones leads to the formation of imines, commonly known as Schiff bases. This condensation reaction, typically carried out in a suitable solvent like ethanol (B145695) with refluxing, is a straightforward method for introducing a wide range of substituents onto the quinoline core. The general synthesis involves the reaction between an aminoquinoline and an aromatic aldehyde. For instance, the reaction of quinolin-7-amine with various aromatic aldehydes in aqueous ethanol under reflux for two hours yields the corresponding Schiff bases bepls.com. The formation of the azomethine group (-C=N-) is a key structural feature of these derivatives and is known to be important for their chemical and biological properties bepls.comresearchgate.net. The synthesis of Schiff bases from 2-amino-5-aryl-1,3,4-oxadiazoles with different aromatic aldehydes has also been reported, highlighting the versatility of this reaction nih.gov.

The general reaction for the formation of a Schiff base from an aminoquinoline is depicted below:

| Reactant 1 | Reactant 2 | Product |

| Aminoquinoline | Aromatic Aldehyde | Schiff Base |

Schiff bases derived from amino acids have also been extensively studied, showcasing the broad applicability of this chemical transformation researchgate.net. The imine linkage in these compounds can be further reduced to form stable secondary amines, providing another avenue for structural diversification.

N-Alkylation and Acylation Reactions on Quinoline Amines

The nitrogen atom of the amino group in 2-Amino-5,7-dimethylquinolin-8-ol can be targeted for N-alkylation and N-acylation reactions to introduce alkyl and acyl groups, respectively. These reactions are fundamental in modifying the basicity and lipophilicity of the parent molecule.

N-Alkylation can be achieved through various methods, including the use of alkyl halides or reductive amination. A powerful catalytic strategy for the direct N-alkylation of unprotected α-amino acids with alcohols has been reported, which could be conceptually applied to aminoquinolines nih.gov. This method is highly selective and produces water as the only byproduct nih.gov.

N-Acylation introduces an acyl group onto the amino function, forming an amide linkage. Research on the chemoselective acylation of 2-amino-8-quinolinol has demonstrated that it is possible to selectively acylate the C2-amino group or the C8-hydroxy group by carefully choosing the reaction conditions rsc.orgresearchgate.net. To obtain C2-amides selectively, the anionic nucleophile generated from 2-amino-8-quinolinol by treatment with a base like sodium hydride can be reacted with less reactive acylating agents such as acyl imidazolides or esters researchgate.net. A copper-catalyzed one-pot N-acylation and C5-H halogenation of 8-aminoquinolines has also been developed, where acyl halides serve as donors for both the acyl and halide moieties nih.gov.

A summary of selective acylation conditions for 2-amino-8-quinolinol is presented below:

| Desired Product | Reagents and Conditions | Reference |

| C8-Ester | Carboxylic acid, EDCI, DMAP | rsc.orgresearchgate.net |

| C2-Amide | Acyl imidazolide (B1226674) or ester, NaH | researchgate.net |

| N-acyl-5-halo-8-aminoquinoline | Acyl halide, Copper catalyst | nih.gov |

Modifications of the Quinoline Ring System

The quinoline ring of 2-Amino-5,7-dimethylquinolin-8-ol is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups onto the carbocyclic ring. The existing substituents influence the regioselectivity of these reactions.

Regioselective Halogenation and Electrophilic Substitution

Halogenation is a key transformation for modifying the electronic properties of the quinoline ring and providing a handle for further synthetic manipulations. An operationally simple and metal-free protocol has been established for the regioselective, remote C5–H halogenation of a broad range of 8-substituted quinolines rsc.orgnih.govresearchgate.net. This reaction proceeds under air at room temperature using trihaloisocyanuric acids as an atom-economical halogen source rsc.orgnih.gov. For 8-substituted quinolines, the halogenation occurs exclusively at the C5-position in good to excellent yields rsc.orgnih.govresearchgate.net.

Theoretical studies on the electrophilic aromatic substitution reaction of 8-hydroxyquinoline (B1678124) have been conducted using Density Functional Theory (DFT) to predict the most favorable positions for substitution orientjchem.orgresearchgate.net. These studies help in understanding the reactivity of the quinoline nucleus and guiding synthetic strategies. For 8-hydroxyquinoline, theoretical calculations suggest that several positions on the carbocyclic ring are susceptible to electrophilic attack orientjchem.orgresearchgate.net.

Deuteration Studies for Mechanistic Investigations

Deuterium (B1214612) labeling is a powerful tool for elucidating reaction mechanisms by probing the kinetic isotope effect chem-station.comprinceton.edu. The replacement of hydrogen with deuterium can minimally alter the basic functions of a compound while significantly affecting the rate of reactions involving the cleavage of the C-H bond chem-station.com. This technique has been applied to the study of quinoline chemistry to understand reaction pathways. For instance, deuterium labeling studies have been used to propose the mechanism for the formation of quinolinium salts, showing an intermolecular transfer of deuterium and a reversible initial reduction step researchgate.net.

The use of D₂O as a deuterium source in the presence of a suitable catalyst, such as a transition metal, is a common method for H-D exchange reactions nih.gov. These studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes. The interest in methodologies for isotopic enrichment of organic molecules is continually growing due to its wide range of applications nih.gov.

Diversification of Structural Motifs for Novel Quinolinol Derivatives

The chemical reactivity of 2-Amino-5,7-dimethylquinolin-8-ol at its various functional groups allows for the synthesis of a wide array of novel derivatives. By combining the transformations discussed above, complex molecules with tailored properties can be constructed. For example, the synthesis of novel amino acid derivatives of quinolines has been reported, where amino acid esters are coupled to the quinoline core, followed by hydrolysis to the corresponding carboxylic acids mdpi.com.

Furthermore, the 8-hydroxyquinoline scaffold itself is a versatile platform for generating diverse chemical structures. Its derivatives have been synthesized and explored for a multitude of applications nih.govscispace.com. The synthesis of novel 8-amino-quinoline derivatives combined with natural antioxidant acids has also been described, showcasing the potential for creating hybrid molecules with enhanced properties nih.gov. The development of new synthetic methods continues to expand the library of accessible quinolinol derivatives, opening up new avenues for scientific investigation researchgate.net.

Comprehensive Spectroscopic and Crystallographic Characterization of 2 Amino 5,7 Dimethylquinolin 8 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of organic compounds. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Detailed Structural Assignment

Specific ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 2-Amino-5,7-dimethylquinolin-8-ol, are not reported in the surveyed literature. For related quinoline (B57606) derivatives, ¹H and ¹³C NMR are routinely used to confirm their structures. Generally, the aromatic protons of the quinoline ring system appear in the downfield region of the ¹H NMR spectrum, while the methyl group protons would be expected in the upfield region. In ¹³C NMR, the carbon atoms of the heterocyclic and benzene (B151609) rings would have distinct chemical shifts based on their electronic environment. Without experimental data, a detailed assignment for the title compound is not possible.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR, Time-Resolved NMR)

Advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules like substituted quinolines. These techniques help establish correlations between neighboring protons (COSY) and between protons and directly attached or long-range coupled carbons (HSQC/HMBC). While these methods are frequently applied to characterize novel quinoline derivatives, no studies employing these techniques on 2-Amino-5,7-dimethylquinolin-8-ol have been found. Similarly, applications of Solid-State NMR or Time-Resolved NMR to this specific compound are not documented.

Vibrational Spectroscopies for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectrum for 2-Amino-5,7-dimethylquinolin-8-ol is available. A theoretical spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine, O-H stretching of the hydroxyl group, C-H stretching of the methyl and aromatic groups, and C=C and C=N stretching vibrations within the quinoline ring. The precise wavenumbers of these bands are crucial for structural confirmation but remain un-reported.

Raman Spectroscopy

Similar to FT-IR, no Raman spectrum for 2-Amino-5,7-dimethylquinolin-8-ol has been published. Raman spectroscopy would provide complementary information to FT-IR, particularly for the vibrations of the quinoline core.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. For 2-Amino-5,7-dimethylquinolin-8-ol, the expected exact mass could be calculated from its molecular formula. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve the loss of methyl groups or other small neutral molecules, but without experimental data, this remains speculative.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the determination of its elemental composition. This is crucial for confirming the identity of a synthesized or isolated compound. For quinoline derivatives, HRMS is routinely used to verify their molecular formulas. acs.orgdoi.orgrsc.orgrsc.org The exact mass of the protonated molecule [M+H]⁺ of a compound like 2-Amino-5,7-dimethylquinolin-8-ol would be measured and compared to the calculated theoretical mass to confirm its composition.

Table 1: Representative HRMS Data for a Quinoline Derivative

| Parameter | Value |

| Molecular Formula | C₁₅H₁₄NO |

| Calculated [M+H]⁺ | 224.1075 |

| Found [M+H]⁺ | 224.1070 |

| Data is for (E)-3-(2-aminophenyl)-1-phenylprop-2-en-1-one, a related compound, to illustrate the precision of HRMS analysis. rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Table 2: Predicted GC-MS Parameters for a Derivatized Quinoline Compound

| Parameter | Value |

| Compound | 8-Quinolinol, 5,7-dichloro-2-((dimethylamino)methyl)- |

| Derivative Type | TMS_1_1 |

| Ionization Energy | 70 eV |

| Instrument Type | Single quadrupole |

| This data is for a predicted spectrum and serves as a guide for what to expect during analysis. hmdb.ca |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of a wide range of organic compounds, particularly those that are not volatile enough for GC-MS. nih.govmdpi.com It separates compounds based on their interactions with a stationary and a mobile phase, followed by mass analysis. nih.gov For quinoline derivatives, LC-MS is frequently employed to monitor reaction progress, assess purity, and confirm the molecular weight of the synthesized compounds. acs.orgbldpharm.com The technique's selectivity allows for the differentiation of analytes by both their retention time and mass-to-charge ratio (m/z). nih.gov

Table 3: Typical LC-MS System Parameters for Quinoline Derivative Analysis

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid |

| Detection | Electrospray ionization (ESI) in positive mode |

| These are general conditions and may be optimized for specific analytes. acs.orgnih.gov |

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from lower to higher energy orbitals. libretexts.org The wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a compound's chromophores, which are the parts of the molecule that absorb light. libretexts.org For quinoline and its derivatives, the UV-Vis spectrum is characterized by absorptions in the UV region, which can be influenced by substituents on the quinoline ring. researchgate.net The presence of amino and hydroxyl groups on 2-Amino-5,7-dimethylquinolin-8-ol is expected to cause shifts in the absorption maxima compared to the parent quinoline molecule. Studies on similar compounds show that extending conjugation results in bathochromic (to longer wavelengths) and hyperchromic (increase in absorbance) shifts. libretexts.org While specific spectral data for 2-Amino-5,7-dimethylquinolin-8-ol is not detailed in the provided search results, electronic absorption spectra for proteins containing charged amino acids show significant absorption between 250 nm and 800 nm. rsc.orgnih.gov

Table 4: General UV-Vis Absorption Ranges for Chromophores

| Chromophore Type | Approximate Absorption Range (nm) |

| Isolated Double Bonds | < 200 |

| Conjugated Dienes | 215 - 250 |

| Aromatic Rings (Benzene) | ~180, ~200, ~254 |

| Carbonyls (n→π*) | 270 - 300 |

| These are general ranges and can be influenced by the molecular environment and substituents. libretexts.org |

Single Crystal X-ray Diffraction

Determination of Absolute and Relative Stereochemistry

For chiral molecules, single crystal X-ray diffraction can be used to determine the absolute stereochemistry, often by using anomalous dispersion effects. For achiral molecules like 2-Amino-5,7-dimethylquinolin-8-ol, which does not possess a stereocenter, this aspect of the analysis confirms the planar nature of the aromatic system and the specific conformation adopted in the solid state. The IUPAC nomenclature system, including the Cahn-Ingold-Prelog (R/S) and D/L conventions, is used to describe the stereochemistry of chiral molecules. youtube.comqmul.ac.uk While not directly applicable to the core structure of 2-Amino-5,7-dimethylquinolin-8-ol, understanding these principles is crucial in the broader context of chemical crystallography.

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of the crystal packing reveals how individual molecules of 2-Amino-5,7-dimethylquinolin-8-ol are arranged in the solid state. This arrangement is governed by various intermolecular interactions, which are crucial for the stability of the crystal structure.

Hydrogen Bonding: The presence of both an amino group (-NH₂) and a hydroxyl group (-OH) in 2-Amino-5,7-dimethylquinolin-8-ol makes it capable of acting as both a hydrogen bond donor and acceptor. These hydrogen bonds are expected to play a significant role in the crystal packing, potentially forming chains, layers, or more complex three-dimensional networks. For example, in related structures, amino groups have been observed to form N—H⋯O and N—H⋯N hydrogen bonds, leading to layered structures. nih.gov

A search in the Crystallography Open Database (COD) for the related compound 5,7-dimethylquinolin-8-ol (CID 762732) indicates the existence of crystal structure data, which would provide a basis for understanding the packing of the title compound. nih.gov

Table 5: Common Intermolecular Interactions in Quinoline Derivatives

| Interaction Type | Description |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

| C—H⋯π Interactions | Weak hydrogen bonds between a C-H bond and a π system. |

| The presence and strength of these interactions depend on the specific molecular structure and crystal packing. nih.gov |

Conformational Analysis in the Solid State

The precise three-dimensional arrangement of a molecule in its crystalline form, known as its solid-state conformation, is determined through techniques like single-crystal X-ray diffraction. This analysis reveals critical information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice.

A thorough search for crystallographic data for 2-Amino-5,7-dimethylquinolin-8-ol did not yield specific experimental results or published crystal structures. While X-ray diffraction studies have been conducted on related quinoline derivatives, allowing for detailed conformational analysis of those specific structures, no such data is publicly available for the title compound. researchgate.netresearchgate.net Therefore, a detailed discussion of the specific dihedral angles, ring conformations, or intermolecular hydrogen bonding patterns for 2-Amino-5,7-dimethylquinolin-8-ol in the solid state cannot be provided without experimental crystallographic data.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This method serves as a crucial check for the purity and stoichiometric formula of a synthesized chemical. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula.

For 2-Amino-5,7-dimethylquinolin-8-ol, the molecular formula is C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol . ontosight.aibldpharm.com The theoretical elemental composition is calculated from this formula. The verification of a synthesized sample is achieved when the experimental results from elemental analysis closely match these theoretical values, typically within a narrow margin of error (e.g., ±0.4%). This confirms that the empirical formula of the synthesized compound is consistent with its molecular formula.

The theoretical elemental percentages for 2-Amino-5,7-dimethylquinolin-8-ol are presented below. While various studies report elemental analysis for other quinoline derivatives to confirm their synthesis, specific experimental data for the title compound was not found in the reviewed sources. nih.govmedcraveonline.com

Table 1: Theoretical Elemental Composition of 2-Amino-5,7-dimethylquinolin-8-ol (Based on the molecular formula C₁₁H₁₂N₂O)

| Element | Symbol | Atomic Weight ( g/mol ) | Count in Molecule | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 70.19 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.43 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.88 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.50 |

| Total | 188.23 | 100.00 |

Computational Chemistry and Theoretical Modeling of 2 Amino 5,7 Dimethylquinolin 8 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a cornerstone of modern computational chemistry, predicated on the principle that the ground-state energy of a molecule can be determined from its electron density. This approach is widely used to predict a variety of molecular properties with high accuracy. researchgate.net Functionals like Becke's 3-parameter Lee-Yang-Parr (B3LYP) hybrid functional, often paired with basis sets such as 6-311++G(d,p), are commonly employed for robust calculations on organic molecules, including quinoline (B57606) derivatives. researchgate.netrsc.org

The initial step in any quantum chemical study is geometry optimization. This computational process systematically alters the molecule's geometry to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable, or ground-state, structure. researchgate.net For 2-Amino-5,7-dimethylquinolin-8-ol, this would involve calculating the total electronic energy at various atomic configurations until the forces on each atom approach zero.

The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. For instance, in a study of a related compound, 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline, DFT calculations were used to determine these geometric parameters without imposing any molecular symmetry constraints. researchgate.net A similar analysis of 2-Amino-5,7-dimethylquinolin-8-ol would precisely define the planarity of the quinoline ring system and the spatial orientation of the amino, hydroxyl, and methyl substituents. This optimized geometry is the foundation for all subsequent property calculations.

Table 1: Representative Theoretical Bond Lengths and Angles for an Amino-Quinoline System. Note: This data is illustrative, based on calculations for a related compound, 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline, and represents the type of output expected from a DFT geometry optimization of 2-Amino-5,7-dimethylquinolin-8-ol. researchgate.net

| Parameter | Bond | Calculated Value (Å) | Parameter | Angle | Calculated Value (°) |

| Bond Length | C2-N(amino) | 1.36 | Bond Angle | C3-C2-N(amino) | 121.5 |

| Bond Length | C8-O(hydroxyl) | 1.37 | Bond Angle | C7-C8-O(hydroxyl) | 118.0 |

| Bond Length | C5-C(methyl) | 1.51 | Bond Angle | C4-C5-C(methyl) | 120.5 |

| Bond Length | C7-C(methyl) | 1.51 | Bond Angle | C6-C7-C(methyl) | 121.0 |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. rsc.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE_gap), is a crucial parameter that indicates the molecule's kinetic stability and the energy required for its lowest electronic excitation. researchgate.net

A small energy gap suggests that a molecule is more reactive and can be easily polarized, as less energy is needed to move an electron from the ground state to an excited state. rsc.orgresearchgate.net In quinoline derivatives, the HOMO is typically distributed over the electron-rich regions, such as the amino group and the aromatic rings, while the LUMO is often localized over the heterocyclic ring system. DFT calculations provide precise energy values for these orbitals, allowing for the quantification of the energy gap and related chemical reactivity descriptors. researchgate.net

Table 2: Example Frontier Orbital Energies and Global Reactivity Descriptors. Note: The values presented are hypothetical for 2-Amino-5,7-dimethylquinolin-8-ol, based on typical results for similar aromatic amines, to illustrate the output of a DFT analysis.

| Parameter | Symbol | Formula | Illustrative Value |

| HOMO Energy | E_HOMO | - | -5.85 eV |

| LUMO Energy | E_LUMO | - | -1.25 eV |

| Energy Gap | ΔE_gap | E_LUMO - E_HOMO | 4.60 eV |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.30 eV |

| Electronegativity | χ | -(E_HOMO + E_LUMO) / 2 | 3.55 eV |

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. mdpi.com An MESP map plots the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate different charge regions.

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. These typically include lone pairs on heteroatoms like nitrogen and oxygen.

Blue regions (positive potential) indicate areas of low electron density or electron deficiency, which are prone to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms (e.g., in -NH₂ and -OH groups).

For 2-Amino-5,7-dimethylquinolin-8-ol, the MESP map would be expected to show strong negative potential around the nitrogen of the quinoline ring, the oxygen of the hydroxyl group, and the nitrogen of the amino group, identifying these as the primary sites for interaction with electrophiles or for hydrogen bonding. Positive potential would be concentrated on the hydrogen atoms of the amino and hydroxyl groups.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to partition a molecule into atomic basins. This analysis reveals the nature of chemical bonds through the properties of the electron density at specific locations called critical points. A bond critical point (BCP) is a point of minimum electron density between two bonded atoms.

By analyzing the values of the electron density (ρ_BCP) and its Laplacian (∇²ρ_BCP) at the BCP, one can classify the chemical bond.

Covalent bonds are typically characterized by high ρ_BCP and a negative Laplacian (∇²ρ_BCP < 0), indicating a concentration of electron density.

Closed-shell interactions (like ionic bonds or van der Waals forces) show low ρ_BCP and a positive Laplacian (∇²ρ_BCP > 0), indicating depletion of electron density in the internuclear region.

A QTAIM analysis of 2-Amino-5,7-dimethylquinolin-8-ol would provide a quantitative description of the bonding within the quinoline framework and its substituents, confirming the covalent nature of the C-C, C-N, C-O, and C-H bonds.

DFT calculations are highly effective at predicting spectroscopic data, which can then be compared with experimental results for validation of the theoretical model.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) relative to a standard like Tetramethylsilane (TMS). Theoretical ¹H and ¹³C NMR spectra can be generated that often show excellent agreement with experimental data, aiding in the definitive assignment of spectral peaks. researchgate.net

UV-Vis Spectroscopy: The electronic absorption properties of a molecule are related to the transitions between electronic states. The energy for these transitions can be approximated by the HOMO-LUMO gap, with the relationship governed by the equation ΔE = hc/λ. More accurate predictions of the absorption wavelengths (λ_max) are obtained using Time-Dependent DFT.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While ground-state DFT is powerful for static properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. TD-DFT is widely used to calculate the vertical excitation energies and oscillator strengths of a molecule, which directly correspond to the peak positions and intensities in an experimental UV-Vis absorption spectrum.

A TD-DFT calculation on 2-Amino-5,7-dimethylquinolin-8-ol would predict its electronic absorption spectrum, identifying the key electronic transitions, such as π→π* transitions within the aromatic system. This analysis helps to understand the molecule's photophysical properties and how structural modifications influence its color and light-absorbing capabilities. The accuracy of TD-DFT makes it an indispensable tool for designing molecules with specific optical properties. researchgate.net

Thermodynamic and Kinetic Studies of Reaction Pathways

Detailed thermodynamic and kinetic studies concerning the reaction pathways of 2-Amino-5,7-dimethylquinolin-8-ol have not been specifically reported. Such studies would typically involve computational methods to calculate parameters like Gibbs free energy, enthalpy, and activation energies for various potential reactions. This information is crucial for understanding the stability of the compound and predicting its behavior in chemical reactions. In the broader context of similar compounds, like methylquinolines, experimental methods such as adiabatic heat-capacity calorimetry and combustion calorimetry have been used to determine thermodynamic properties. For instance, studies on 2,6-dimethylquinoline (B146794) have successfully derived molar entropies, enthalpies, and Gibbs free energies of formation for the ideal gas state, and these experimental results have been validated with computational calculations at the B3LYP/6-3 I +G(d,p) level of theory. However, equivalent specific data for 2-Amino-5,7-dimethylquinolin-8-ol is not present in the available literature.

Molecular Modeling for Structure-Property Relationship Exploration

Molecular modeling is a powerful tool for exploring the relationship between the structure of a molecule and its properties. For quinoline derivatives, these studies often focus on understanding their potential as anticancer agents, corrosion inhibitors, or in other applications. DFT studies on various substituted quinolines have been used to calculate electronic properties, analyze vibrational spectra, and predict reactive sites through molecular electrostatic potential maps.

Coordination Chemistry of 2 Amino 5,7 Dimethylquinolin 8 Ol As a Versatile Ligand

Ligand Design Principles and Chelation Modes

2-Amino-5,7-dimethylquinolin-8-ol is a heterocyclic compound featuring a quinoline (B57606) backbone substituted with an amino group at the 2-position, methyl groups at the 5- and 7-positions, and a hydroxyl group at the 8-position. ontosight.ai Its molecular formula is C₁₁H₁₂N₂O. ontosight.ai The design of this molecule as a ligand is predicated on the presence of multiple donor atoms, which allows for the formation of stable chelate rings with metal ions.

The primary chelation mode involves the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group at the 8-position. This creates a stable five-membered chelate ring, a common feature for 8-hydroxyquinoline-based ligands. This bidentate N,O-coordination is a fundamental principle in its ligand design. nih.gov The presence of the amino group at the 2-position introduces an additional potential coordination site. Depending on the metal ion, its steric requirements, and the reaction conditions, the amino group can participate in coordination, potentially leading to a tridentate chelation mode. The methyl groups at positions 5 and 7, while not directly involved in coordination, influence the ligand's electronic properties and solubility through their electron-donating and steric effects.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-Amino-5,7-dimethylquinolin-8-ol typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction often requires heating to facilitate the deprotonation of the hydroxyl group and subsequent coordination. nih.gov

The versatile nature of the quinolinol scaffold allows for complexation with a wide array of metal ions.

Zirconium(IV): Zirconium(IV) complexes of 8-hydroxyquinoline (B1678124) derivatives have been a subject of study. dntb.gov.ua For the closely related ligand, 5,7-dimethylquinolin-8-ol, a Zirconium(IV) complex with the formula [Zr(C₁₁H₁₀NO)₄] has been synthesized by reacting ZrCl₄ with the ligand in N,N'-dimethylformamide (DMF). nih.gov In this complex, the Zr(IV) ion is coordinated by four bidentate 5,7-dimethylquinolin-8-olate ligands. nih.govnih.gov The coordination environment is described as a slightly distorted square-antiprismatic geometry. nih.govnih.gov It is anticipated that 2-Amino-5,7-dimethylquinolin-8-ol would form similar complexes, with the amino group potentially influencing the coordination geometry or participating in intermolecular interactions.

Cobalt(II): Cobalt(II) readily forms complexes with various quinoline-based ligands. nih.govresearchgate.net The synthesis of Co(II) complexes often involves refluxing a mixture of a cobalt(II) salt, such as CoCl₂·6H₂O, with the ligand in a 1:2 molar ratio in a solvent like methanol (B129727) or acetone. nih.govhilarispublisher.com The resulting complexes can exhibit different geometries, including octahedral or square planar, depending on the specific ligand and ancillary molecules like water or chloride ions that may also coordinate to the metal center. nih.govresearchgate.net For instance, mononuclear Co(II) complexes with polypyridyl ligands have been structurally characterized, revealing distorted trigonal bipyramidal, octahedral, and tetrahedral geometries. nih.gov

Copper(II): Copper(II) complexes are widely studied, and those involving quinoline derivatives are no exception. nih.govcsic.es The synthesis follows similar procedures to those for cobalt(II) complexes. Copper(II) complexes of related Schiff-base ligands have been shown to adopt square planar or tetragonally distorted octahedral geometries. researchgate.net The ability of bis(8-aminoquinoline) ligands to chelate Cu(II) ions has been demonstrated, highlighting the affinity of the aminoquinoline moiety for copper. researchgate.net

Spectroscopic techniques are crucial for confirming the formation of complexes and elucidating the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for the O-H, N-H, and C=N stretching vibrations. bendola.comnih.gov Upon complexation, the disappearance of the O-H stretching band indicates the deprotonation of the hydroxyl group and coordination of the oxygen atom. nih.gov Shifts in the C=N stretching frequency of the quinoline ring and the N-H bands of the amino group provide evidence of their involvement in coordination with the metal ion. bendola.comekb.eg New bands appearing in the far-IR region can be attributed to the M-N and M-O stretching vibrations, directly confirming the formation of coordination bonds. ajol.info

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the ligand and its diamagnetic complexes (e.g., with Zn(II) or Zr(IV)). bendola.comnih.gov In the ¹H NMR spectrum of the free ligand, a signal corresponding to the hydroxyl proton is observed, which disappears upon complexation. bendola.com The chemical shifts of protons near the coordination sites (e.g., on the quinoline and phenyl rings) are expected to change upon coordination to a metal ion due to the alteration of the electronic environment. nih.gov

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the ligand and its complexes provide information about the electronic transitions. The free ligand typically exhibits intra-ligand π-π* and n-π* transitions. nih.gov Upon complexation, these bands may shift (either bathochromically or hypsochromically). nih.gov For transition metal complexes, new bands may appear in the visible region, which are assigned to d-d transitions or ligand-to-metal charge transfer (LMCT) transitions, providing insights into the geometry of the coordination sphere. bendola.comelectrochemsci.org

Table 1: Spectroscopic Data for a Representative Quinoline Schiff Base Ligand (HL) and its Metal Complexes Data based on a related system: Schiff base from 2-hydroxy-5-nitrobenzaldehyde (B32719) and 8-aminoquinoline. bendola.com

| Compound | Key IR Bands (cm⁻¹) | ¹H NMR (ppm) | Electronic Spectra λmax (nm) |

|---|---|---|---|

| HL (Ligand) | ν(C=N): 1618, ν(NO₂): 1437, 1238 | δ(OH): 10.31 | - |

| [Co(L)₂(H₂O)₂] | ν(C=N): 1608, ν(NO₂): 1435, 1232 | - | d-d transitions |

| [Ni(L)₂(H₂O)₂] | ν(C=N): 1610, ν(NO₂): 1436, 1233 | - | d-d transitions |

| [Cu(L)(H₂O)]CH₃COO | ν(C=N): 1612, ν(NO₂): 1435, 1234 | - | d-d transitions |

| [Zn(L)(H₂O)]CH₃COO | ν(C=N): 1615, ν(NO₂): 1436, 1235 | - | LMCT |

For the related complex, tetrakis(5,7-dimethylquinolin-8-olato-κ²N,O)zirconium(IV) dimethylformamide disolvate, the Zr(IV) ion is eight-coordinated by four bidentate ligands. nih.gov The coordination polyhedron is a distorted square antiprism. nih.govnih.gov The Zr-N bond distances range from 2.398(2) to 2.438(2) Å, and the Zr-O bond distances are between 2.094(2) and 2.117(2) Å. nih.gov The N-Zr-O bite angles within the chelate rings are approximately 69.70(8)° to 70.55(8)°. nih.gov In the crystal structure, weak π-π stacking interactions are observed between the pyridine (B92270) rings of adjacent ligands. nih.gov Similar detailed structural information would be invaluable for understanding the precise coordination environment in complexes of 2-Amino-5,7-dimethylquinolin-8-ol. X-ray studies of cobalt(II) complexes with similar polypyridyl ligands have confirmed distorted octahedral and tetrahedral geometries, providing a basis for expected structures. nih.gov

Table 2: Crystallographic Data for [Zr(C₁₁H₁₀NO)₄]·2C₃H₇NO Data for the complex of the related 5,7-dimethylquinolin-8-ol ligand. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | [Zr(C₁₁H₁₀NO)₄]·2C₃H₇NO |

| Formula Weight | 926.21 |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 15.572(5) |

| b (Å) | 18.706(5) |

| c (Å) | 15.853(5) |

| V (ų) | 4618(2) |

| Z | 4 |

Investigation of Reaction Mechanisms and Kinetics in Coordination Processes

Understanding the mechanisms and kinetics of complex formation is fundamental to controlling the synthesis of desired products. These investigations can involve studying the effect of reactant concentrations, temperature, and solvent on the reaction rate.

The formation of metal complexes with chelating ligands like 2-Amino-5,7-dimethylquinolin-8-ol is typically a stepwise process. The first step involves the rapid substitution of a solvent molecule by one of the ligand's donor atoms, followed by a slower, rate-determining ring-closure step. The kinetics can be influenced by factors such as the lability of the solvent molecules coordinated to the metal ion and the steric hindrance around the coordination sites. For some metal ions like Zr(IV), the formation of various species, including mononuclear and binuclear complexes, can occur depending on the reaction conditions, indicating a complex reaction landscape. mdpi.com The mechanism of Schiff base formation itself, which can be a precursor step to complexation, is known to be subject to nucleophilic catalysis. dergipark.org.tr Detailed kinetic studies on the complexation of 2-Amino-5,7-dimethylquinolin-8-ol would provide deeper insight into its structure-reactivity relationships. nih.gov

Theoretical Insights into Complex Stability and Bonding

Theoretical and computational chemistry, particularly through methods like Density Functional Theory (DFT), offers profound insights into the stability and nature of bonding in metal complexes of 2-amino-5,7-dimethylquinolin-8-ol. While specific theoretical studies on the metal complexes of 2-amino-5,7-dimethylquinolin-8-ol are not extensively available in the reviewed literature, research on the closely related ligand, 2-aminoquinolin-8-ol (B17170), provides a strong basis for understanding these properties. The presence of methyl groups at the 5 and 7 positions is expected to have a secondary electronic and steric influence on the coordination environment.

Computational studies on the copper(II) and palladium(II) complexes of 2-aminoquinolin-8-ol (L1) have been conducted to optimize their geometries and analyze their electronic structures. These studies typically employ DFT with basis sets such as B3LYP/6-311++G(d,p) for the ligand and B3LYP/LanL2DZ for the metal complexes. researchgate.netindianchemicalsociety.com The optimized structures confirm that 2-aminoquinolin-8-ol acts as a mono-anionic bidentate ligand, coordinating through the nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group. indianchemicalsociety.com

The calculated bond lengths and angles for the optimized geometries of [Cu(L1)₂] and [Pd(L1)₂] complexes are in good agreement with experimental data for similar complexes, validating the computational approach. indianchemicalsociety.com The results indicate a square planar geometry for both the Cu(II) and Pd(II) complexes. indianchemicalsociety.com

Table 1: Selected Calculated Bond Lengths (Å) for [Cu(L1)₂] and [Pd(L1)₂] Complexes

| Bond | [Cu(L1)₂] | [Pd(L1)₂] |

| M-O | 1.92 | 2.03 |

| M-N | 2.01 | 2.05 |

| Data is for the analogous 2-aminoquinolin-8-ol (L1) complexes. M represents the metal ion (Cu or Pd). |

Table 2: Selected Calculated Bond Angles (°) for [Cu(L1)₂] and [Pd(L1)₂] Complexes

| Angle | [Cu(L1)₂] | [Pd(L1)₂] |

| O-M-N | 84.5 | 83.9 |

| O-M-O | 95.8 | 94.2 |

| N-M-N | 178.9 | 179.1 |

| Data is for the analogous 2-aminoquinolin-8-ol (L1) complexes. M represents the metal ion (Cu or Pd). |

Frontier molecular orbital (FMO) analysis, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and stability of the complexes. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.netindianchemicalsociety.com

Table 3: Calculated Frontier Molecular Orbital Energies (eV) and Related Parameters for 2-aminoquinolin-8-ol (L1) and its Cu(II) and Pd(II) Complexes

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) |

| L1 | -5.78 | -1.98 | 3.80 |

| [Cu(L1)₂] | -5.45 | -2.87 | 2.58 |

| [Pd(L1)₂] | -5.39 | -2.79 | 2.60 |

| Data is for the analogous 2-aminoquinolin-8-ol (L1) and its complexes. |

The data indicates that upon complexation, the HOMO-LUMO energy gap decreases, suggesting that the metal complexes are more reactive than the free ligand. Furthermore, global reactivity descriptors such as electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to further quantify the reactivity. researchgate.net

These theoretical investigations provide a fundamental understanding of the geometric and electronic properties of metal complexes with 2-amino-substituted quinolin-8-ols, which is crucial for the rational design of new complexes with desired stability and reactivity profiles.

Advanced Applications and Prospective Research Directions in Materials Science

Catalytic Applications and Mechanistic Insights

The nitrogen atom in the pyridine (B92270) ring and the hydroxyl group of quinolinol derivatives allow them to act as effective chelating ligands, forming stable complexes with a variety of metal centers. This coordination ability is central to their use in homogeneous catalysis.

Quinolinol and its derivatives are pivotal in the field of homogeneous catalysis, primarily by functioning as ligands that modulate the activity and selectivity of metal catalysts. mdpi.com The stability and electronic properties of the resulting metal complexes are key to their catalytic performance. For instance, cobalt complexes featuring amido-quinoline ligands have been developed as highly efficient catalysts for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines. nih.gov This process is challenging due to the potential for overreduction, but the cooperative action between the cobalt center and the amido-ligand enables precise control over the reaction. nih.gov

In a different catalytic system, vanadium-oxo complexes with hydroxyquinoline-derived ligands have been investigated for aerobic oxidation reactions. ucsb.edu The electronic properties of the quinolinol ligand, particularly the presence of electron-donating groups, can accelerate the reaction by facilitating the generation of the active Vanadium(V) species from the Vanadium(IV) precursor in the presence of air. ucsb.edu The design of these ligands is crucial for optimizing catalyst activity and selectivity, opening avenues for applications in areas like the oxidative cleavage of complex organic molecules. ucsb.edu

Understanding the precise reaction mechanism is fundamental to designing more efficient catalysts. While direct studies using labeled 2-Amino-5,7-dimethylquinolin-8-ol are not prevalent, mechanistic investigations of related quinoline-based catalytic systems provide significant insights. These studies often propose pathways that could be further validated using techniques like isotopic labeling.

For example, the mechanism for the cobalt-amido catalyzed transfer hydrogenation of quinoline (B57606) is proposed to involve the activation of the hydrogen donor (H₃N∙BH₃) by the cobalt complex. nih.gov This is followed by a stepwise transfer of a proton from the ligand's amino group to the quinoline substrate's nitrogen atom, coupled with an electron transfer from the metal center. nih.gov Using a quinolinol ligand labeled with a deuterium (B1214612) atom at the hydroxyl or amino group could allow researchers to trace the path of the proton transfer, confirming its role in the catalytic cycle.

Similarly, in the vanadium-catalyzed aerobic oxidation of alcohols, a proposed mechanism involves a bimolecular reaction where a base, such as pyridine, assists in the C-H bond activation of the alcohol substrate coordinated to the vanadium center. ucsb.edu Labeling the substrate or the quinolinol ligand could help elucidate the nature of the transition state and confirm the roles of different components in the rate-determining step. ucsb.edu The study of reaction intermediates, which are species formed in one step and consumed in another, is crucial for piecing together these mechanisms. youtube.com

Development of Novel Materials

The photophysical and electronic properties of quinolinol derivatives make them highly attractive for the development of new functional materials with applications in optics and electronics.

8-Hydroxyquinoline (B1678124) derivatives are renowned for their applications in organic light-emitting diodes (OLEDs). mdpi.com Metal complexes of these ligands, most famously tris(8-hydroxyquinoline) aluminum (Alq₃), are staple materials in OLED technology, often serving as the emissive layer or as electron transport materials. researchgate.net Zinc(II) complexes of substituted quinolinols, such as 2-methyl-8-quinolinol, are also promising candidates, sometimes exhibiting superior electron transport capabilities and high stability. ijcce.ac.ir These complexes are synthesized for their strong photoluminescence and good quantum yields, which are critical for efficient light emission in devices. ijcce.ac.ir The general strategy involves doping these luminescent complexes into a host material to create the active layer of an OLED. ijcce.ac.irresearchgate.net

A particularly interesting phenomenon observed in some quinoline derivatives is Aggregation-Induced Emission (AIE). google.com Unlike many fluorescent molecules that suffer from quenching (loss of emission) in the aggregated or solid-state, AIE-active materials show enhanced fluorescence. google.compku.edu.cn This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which closes non-radiative energy dissipation pathways and forces the excited molecule to release its energy as light. pku.edu.cn Quinoline-malononitrile derivatives, for example, have been shown to exhibit AIE, with their emission properties being highly sensitive to their aggregation state. rsc.orgmdpi.com This property makes them suitable for high-contrast imaging and sensing applications and provides a new design principle for highly efficient solid-state emitters for OLEDs. google.comrsc.org

Nonlinear optical (NLO) materials, which alter the properties of light passing through them, are essential for technologies like optical computing and telecommunications. Quinoline and its derivatives have emerged as a promising class of compounds for NLO applications. researchgate.net The electron-deficient character of the quinoline ring makes it an effective electron acceptor. nih.gov When combined with electron-donating groups within a π-conjugated system, it can create molecules with a significant intramolecular charge transfer (ICT) character, which is a key requirement for a large second-order NLO response (measured as the first hyperpolarizability, βtot). nih.govresearchgate.net

Computational studies using Density Functional Theory (DFT) have explored the NLO properties of various quinoline-based structures. tandfonline.comnottingham.ac.uk These studies show that strategic placement of donor and acceptor groups can dramatically increase the NLO response. tandfonline.com For example, theoretical calculations on novel quinoline-carbazole derivatives revealed large βtot values, indicating their potential for use in advanced NLO applications. nih.govrsc.org The design of such molecules with extended π-bridges and strong donor-acceptor configurations is a key strategy for maximizing their NLO properties. nih.gov

| Compound ID | Max Absorption (λmax) | First Hyperpolarizability (βtot) |

| Q1 | 321 nm | - |

| Q2 | 319 nm | - |

| Q1D2 | 436 nm | 23885.90 a.u. |

| Q1D3 | - | - |

| Q2D3 | - | - |

| This table presents theoretical data for select quinoline-carbazole derivatives, where Q1 and Q2 are parent compounds and Q1D2, Q1D3, and Q2D3 are designed compounds with enhanced donor-acceptor characteristics. Data sourced from computational studies. nih.govrsc.org |

Beyond light emission, quinolinol derivatives are being developed as core components of various photoactive and optoelectronic devices, such as solar cells and photodetectors. researchgate.netspiedigitallibrary.org Their ability to absorb light and transport charge makes them suitable for use in the photoactive layers of these devices. mdpi.com For instance, a semiconductor material based on zinc 8-hydroxyquinoline (ZnQ₂) and an acceptor molecule was shown to be photoactive, with its electrical behavior changing significantly upon exposure to light. researchgate.netmdpi.com

The development of amorphous molecular materials based on bisquinoline diamines highlights another route for creating high-performance optoelectronic materials. researchgate.net These materials exhibit high thermal stability and strong fluorescence in the solid state, with electronic transitions possessing π-π* character. researchgate.net Their properties make them potentially useful as charge-transporting materials or as building blocks for more complex systems in microelectronics. researchgate.net The tunability of the electronic energy levels and optical bandgap in quinoline derivatives allows for the rational design of materials that can absorb specific wavelengths of light, a crucial feature for applications in organic photovoltaics and photodiodes. researchgate.netmdpi.com

Isotopic Labeling Techniques for Advanced Research in Materials Science

The strategic incorporation of isotopes, such as deuterium (²H or D), into the molecular framework of quinoline derivatives is a powerful tool in advanced materials science research. This technique, known as isotopic labeling, provides an unparalleled level of insight into molecular structure, reaction mechanisms, and the dynamics of chemical processes. For compounds like 2-Amino-5,7-dimethylquinolin-8-ol, while direct studies on its deuterated analogs are not extensively documented, research on closely related structures, particularly 2,5-dimethylquinolin-8-ol (B1300043), offers significant predictive insights into the synthesis and application of its isotopically labeled counterparts.

Synthesis of Deuterated Analogs for NMR and Mechanistic Studies

The synthesis of deuterated compounds is of significant interest for a wide variety of research applications, including the investigation of reaction kinetics, the elucidation of molecular structures, and the creation of labeled materials for Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net While specific methods for the deuteration of 2-Amino-5,7-dimethylquinolin-8-ol are not detailed in available research, a metal-free, regioselective deuteration method for the structurally similar 2,5-dimethylquinolin-8-ol provides a viable and informative precedent. researchgate.net

This "green" deuteration process utilizes cost-effective reagents and operates under ambient reaction conditions, making it an attractive method for isotopic labeling. researchgate.net The process involves a modified Skraup-Doebner-Von Miller synthesis or a direct hydrogen/deuterium (H/D) isotope exchange using deuterium oxide (D₂O) in the presence of an acid or base catalyst. researchgate.net

Key Synthetic Approaches for Analogous Compounds:

A notable study on the deuteration of 2,5-dimethylquinolin-8-ol explored two primary methods: researchgate.net

Modified Skraup-Doebner-Von Miller Synthesis: This classical quinoline synthesis is adapted to incorporate deuterium atoms into the quinoline core from deuterated precursors. This method has the potential for achieving a high degree of deuteration. researchgate.net

H/D Isotope Exchange: This method involves treating the parent compound with a deuterium source, such as D₂O, under catalytic conditions (e.g., KOD or D₂SO₄). This approach allows for the regioselective exchange of specific hydrogen atoms on the aromatic ring. researchgate.net

The regioselectivity of the H/D exchange is a critical aspect, as it allows researchers to label specific positions on the molecule. For hydroxyquinoline-type compounds, this exchange provides a valuable tool for creating specifically labeled molecules for detailed NMR and mechanistic investigations. researchgate.net The characterization of these deuterated analogs is typically performed using a combination of techniques including ¹H NMR, ¹³C NMR, and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net

| Method | Reagents | Conditions | Outcome | Reference |

| Metal-Free Regioselective Deuteration | D₂O, KOD solution or D₂SO₄ solution | Ambient | Provides valuable tools for isotopic labeling of hydroxyquinoline-type compounds. | researchgate.net |

| Modified Skraup-Doebner-Von Miller Synthesis | Deuterated precursors | Synthesis reaction | Potential for higher deuteration capacity. | researchgate.net |

This table presents findings from research on the analogous compound 2,5-dimethylquinolin-8-ol.

Applications in Tracing Chemical Pathways

Isotopically labeled compounds are indispensable for tracing the metabolic and chemical pathways of molecules. nih.gov The substitution of hydrogen with deuterium creates a "heavy" version of the molecule that, while chemically similar, can be distinguished and tracked using mass spectrometry-based techniques. This allows researchers to follow the journey of a compound through complex biological or chemical systems, identifying transformation products and elucidating reaction mechanisms. govinfo.gov

For a compound like 2-Amino-5,7-dimethylquinolin-8-ol, a deuterated analog would serve as a tracer to:

Monitor Degradation: In materials science, understanding the degradation pathways of organic components is crucial for predicting material lifetime and stability. A deuterated tracer would allow for the identification of breakdown products in complex matrices.

Elucidate Reaction Mechanisms: By tracking the position of the deuterium label in reaction products, chemists can infer the specific bonds that are broken and formed during a chemical transformation. This is fundamental to optimizing reaction conditions and designing more efficient synthetic routes. nih.gov

Study Binding and Interactions: In the context of materials designed for sensing or catalysis, a deuterated ligand could be used to study its interaction with metal centers or other molecules. The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can provide detailed information about the rate-determining step of a reaction, offering deep mechanistic insights. nih.gov

While direct pathway studies using deuterated 2-Amino-5,7-dimethylquinolin-8-ol are not present in the reviewed literature, the principles established with other deuterated tracers are broadly applicable. Experiments with other isotopically labeled heterocyclic compounds have demonstrated that a complex suite of transformation reactions, including oxidation, ring-opening, and side-chain modifications, can be successfully monitored. govinfo.gov

| Application Area | Technique Used | Information Gained | Reference |

| Mechanistic Studies | Kinetic Isotope Effect (KIE) | Reveals differences in catalytic mechanisms and the rate-determining steps of reactions. | nih.gov |

| Pathway Tracing | Mass Spectrometry | Identification of transformation products and elucidation of degradation pathways in complex systems. | govinfo.gov |

| Structural Elucidation | NMR Spectroscopy | Detailed analysis of molecular structure and conformation. | researchgate.net |

Q & A

Q. What are the optimal synthetic routes for 2-Amino-5,7-dimethylquinolin-8-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation, alkylation, and demethylation steps. For example, alkylation of 8-hydroxyquinoline derivatives with methylating agents (e.g., dimethyl sulfate) under basic conditions (K₂CO₃ in DMF) can introduce methyl groups at positions 5 and 6. Subsequent amination at position 2 via nucleophilic substitution with ammonia or protected amines is critical. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity . Reaction temperature (reflux vs. room temperature) and stoichiometry of methylating agents significantly impact yield.

Q. How can researchers confirm the purity of 2-Amino-5,7-dimethylquinolin-8-ol post-synthesis?

- Methodological Answer : Analytical techniques include:

- HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to assess purity (>95%).

- TLC (silica plates, UV visualization) for rapid screening.

- Melting point analysis (compared to literature values) to detect impurities .

Q. What experimental approaches are used to evaluate its metal-chelating properties?

- Methodological Answer :

- UV-Vis spectroscopy : Monitor absorbance shifts (e.g., 250–400 nm) upon addition of metal ions (Fe³⁺, Cu²⁺, Zn²⁺) in ethanol/water solutions.

- Fluorescence quenching assays : Measure emission intensity changes (λₑₓ = 350 nm, λₑₘ = 450 nm) to determine binding constants .

Advanced Research Questions

Q. How can structural ambiguities in 2-Amino-5,7-dimethylquinolin-8-ol derivatives be resolved using crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) is critical. Key steps:

- Grow crystals via slow evaporation (solvent: ethanol/water).

- Resolve hydrogen bonding (e.g., O–H⋯N interactions) and halogen contacts (if present) to confirm substituent positions.

- Validate against DFT-optimized structures to address discrepancies in bond angles/planarity .

Q. What spectroscopic techniques are most effective for characterizing substituent effects on its electronic structure?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to identify methyl group splitting patterns (e.g., δ 2.5–3.0 ppm for –CH₃).

- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation pathways.

- IR spectroscopy : Detect O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches to monitor functional group integrity .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-response assays : Standardize concentrations (e.g., 1–100 µM) and cell lines (e.g., HeLa, MCF-7) to minimize variability.

- Control experiments : Include positive controls (e.g., cisplatin for cytotoxicity) and validate metal chelation’s role via EDTA competition assays.

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or solvent effects (DMSO vs. aqueous) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.